2-Chloro-4-nitrobenzoic acid;pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-nitrobenzoic acid and pyridine-3-carbonitrile are two distinct chemical compounds that can be combined to form a complex molecule 2-Chloro-4-nitrobenzoic acid is a derivative of benzoic acid, characterized by the presence of a chlorine atom and a nitro group on the benzene ring Pyridine-3-carbonitrile, on the other hand, is a derivative of pyridine with a cyano group attached to the third carbon atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrobenzoic acid typically involves the chlorination of 4-nitrobenzoic acid. The process begins with the nitration of benzoic acid to form 4-nitrobenzoic acid, followed by chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atom by a chlorine atom .
Pyridine-3-carbonitrile can be synthesized through various methods, including the reaction of 3-chloropyridine with sodium cyanide in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom by the cyano group .
Industrial Production Methods
Industrial production of 2-Chloro-4-nitrobenzoic acid involves large-scale chlorination and nitration processes, with stringent control over reaction conditions to ensure high yield and purity. The production of pyridine-3-carbonitrile on an industrial scale involves similar principles, with optimization of reaction parameters to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-nitrobenzoic acid.
Pyridine-3-carbonitrile can participate in:
Nucleophilic Substitution: The cyano group can be hydrolyzed to form pyridine-3-carboxamide under acidic or basic conditions.
Cyclization: It can undergo cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Reduction of 2-Chloro-4-nitrobenzoic acid: Hydrogen gas, palladium catalyst.
Substitution of 2-Chloro-4-nitrobenzoic acid: Hydroxide ions, aqueous medium.
Hydrolysis of Pyridine-3-carbonitrile: Acidic or basic conditions, water.
Major Products
Reduction of 2-Chloro-4-nitrobenzoic acid: 2-Chloro-4-aminobenzoic acid.
Substitution of 2-Chloro-4-nitrobenzoic acid: 4-Nitrobenzoic acid.
Hydrolysis of Pyridine-3-carbonitrile: Pyridine-3-carboxamide.
Scientific Research Applications
2-Chloro-4-nitrobenzoic acid is used in the synthesis of pharmaceutical co-crystals, which can enhance the solubility and bioavailability of active pharmaceutical ingredients . It is also employed in the study of noncovalent interactions in supramolecular chemistry.
Pyridine-3-carbonitrile is utilized in the synthesis of heterocyclic compounds, which are of interest in medicinal chemistry for their potential biological activities. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrobenzoic acid and pyridine-3-carbonitrile depends on their specific applications. In pharmaceutical co-crystals, 2-Chloro-4-nitrobenzoic acid forms hydrogen bonds with other molecules, enhancing the stability and solubility of the co-crystal . Pyridine-3-carbonitrile, when used as a precursor in the synthesis of biologically active compounds, participates in various chemical transformations that lead to the formation of the active pharmaceutical ingredient .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrobenzoic acid: Similar to 2-Chloro-4-nitrobenzoic acid but with different positions of the chlorine and nitro groups.
2-Amino-4-nitrobenzoic acid: Contains an amino group instead of a chlorine atom.
Pyridine-2-carbonitrile: Similar to pyridine-3-carbonitrile but with the cyano group attached to the second carbon atom.
Uniqueness
2-Chloro-4-nitrobenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Pyridine-3-carbonitrile’s position of the cyano group allows for distinct chemical transformations compared to its isomers.
Properties
CAS No. |
828932-37-2 |
---|---|
Molecular Formula |
C13H8ClN3O4 |
Molecular Weight |
305.67 g/mol |
IUPAC Name |
2-chloro-4-nitrobenzoic acid;pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4ClNO4.C6H4N2/c8-6-3-4(9(12)13)1-2-5(6)7(10)11;7-4-6-2-1-3-8-5-6/h1-3H,(H,10,11);1-3,5H |
InChI Key |
OXZXVCQRVHIVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#N.C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.